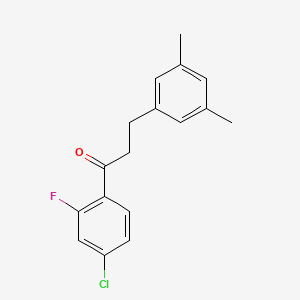

4'-Chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone

Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallographic analysis represents the gold standard for definitive structural determination of organic compounds, providing precise three-dimensional atomic coordinates and molecular geometry parameters. For 4'-Chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone, crystallographic studies would reveal critical structural information including bond lengths, bond angles, and intermolecular interactions within the crystal lattice. The compound's crystal structure is expected to exhibit specific packing arrangements influenced by the halogen substituents and the aromatic ring systems. X-ray crystallography offers precise three-dimensional structural data that can elucidate the exact positioning of the chlorine and fluorine atoms relative to the dimethylphenyl moiety. The crystallographic data would provide definitive confirmation of the molecular geometry, including the planarity of the aromatic rings and the orientation of the propiophenone backbone.

The presence of both chlorine and fluorine atoms in the molecule creates opportunities for halogen bonding interactions within the crystal structure, which can significantly influence the solid-state packing and stability of the compound. These halogen bonds, formed between the electrophilic halogen atoms and electron-rich regions of neighboring molecules, contribute to the overall crystal architecture and can affect physical properties such as melting point and solubility. Single crystal X-ray diffraction studies would also reveal any potential conformational polymorphism, where different crystal forms of the same compound exhibit distinct molecular conformations or packing arrangements.

The space group determination and unit cell parameters derived from X-ray diffraction analysis provide fundamental crystallographic information that characterizes the symmetry and periodicity of the crystal structure. Additionally, thermal displacement parameters obtained from the diffraction data can offer insights into the dynamic behavior of atoms within the crystal lattice, indicating regions of increased molecular motion or disorder that may be relevant to understanding the compound's physical properties and reactivity.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy serves as an indispensable tool for structural characterization, providing detailed information about the molecular framework and electronic environment of individual atoms within this compound. Proton Nuclear Magnetic Resonance spectra would reveal characteristic chemical shifts corresponding to the various proton environments present in the molecule. The aromatic protons of the 3,5-dimethylphenyl group are expected to appear as distinctive multiplets in the aromatic region, typically between 7.0 and 7.5 parts per million, with coupling patterns reflecting the substitution pattern of the ring. The methyl groups attached to the aromatic ring would manifest as singlets around 2.3 parts per million, with integration ratios confirming the presence of six equivalent protons.

The propyl chain connecting the two aromatic systems would generate characteristic multiplets corresponding to the methylene protons adjacent to the carbonyl group and those adjacent to the dimethylphenyl ring. These signals would appear at distinct chemical shifts reflecting their different electronic environments, with the alpha-methylene protons deshielded by the adjacent carbonyl group appearing downfield compared to the beta-methylene protons. The coupling patterns observed in these multipets would provide information about the vicinal proton-proton interactions and confirm the connectivity of the propyl chain.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would complement the proton studies by providing information about the carbon framework of the molecule. The carbonyl carbon would appear as a characteristic signal around 190-200 parts per million, significantly deshielded due to the electron-withdrawing nature of the oxygen atom. The aromatic carbons would generate signals in the typical aromatic region between 120-140 parts per million, with the halogen-substituted carbons showing distinct chemical shifts influenced by the electronegativity of the chlorine and fluorine substituents. The methyl carbon signals would appear upfield, typically around 20-25 parts per million, providing confirmation of the dimethyl substitution pattern.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy would offer additional structural confirmation through the characteristic chemical shift of the fluorine atom attached to the aromatic ring. The fluorine signal would appear as a distinct resonance whose chemical shift and coupling patterns would provide information about the electronic environment and confirm the substitution position on the aromatic ring.

Fourier-Transform Infrared Vibrational Signatures

Fourier-Transform Infrared spectroscopy provides valuable information about the functional groups present in this compound through characteristic vibrational frequencies corresponding to specific molecular motions. The most prominent spectral feature would be the carbonyl stretching vibration, expected to appear as a strong absorption band around 1680-1700 reciprocal centimeters, characteristic of aromatic ketones. The exact frequency of this vibration would be influenced by the electronic effects of the halogen substituents and the aromatic ring conjugation, providing information about the electronic structure of the molecule.

The aromatic carbon-carbon stretching vibrations would manifest as multiple absorption bands in the region between 1400-1600 reciprocal centimeters, with the specific pattern reflecting the substitution patterns of both aromatic rings. The aromatic carbon-hydrogen stretching vibrations would appear around 3000-3100 reciprocal centimeters, while the aliphatic carbon-hydrogen stretching vibrations of the methyl groups and propyl chain would be observed around 2800-3000 reciprocal centimeters. The intensity and multiplicity of these bands would provide information about the number and environment of different types of carbon-hydrogen bonds present in the molecule.

The carbon-fluorine stretching vibration would generate a characteristic absorption band around 1000-1300 reciprocal centimeters, with the exact frequency depending on the aromatic environment and the position of substitution. Similarly, the carbon-chlorine stretching vibration would appear around 600-800 reciprocal centimeters, providing confirmation of the halogen substituents. The fingerprint region below 1500 reciprocal centimeters would contain multiple absorption bands corresponding to various bending and skeletal vibrational modes, creating a unique spectral signature characteristic of this specific molecular structure.

Out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds would appear around 700-900 reciprocal centimeters, with the specific pattern reflecting the substitution pattern of the aromatic rings. These vibrations are particularly diagnostic for determining the position and number of substituents on aromatic rings, providing additional confirmation of the molecular structure.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of this compound under various ionization conditions. Under electron ionization conditions, the molecular ion peak would appear at mass-to-charge ratio 290, corresponding to the molecular weight of the compound. The isotope pattern of this peak would reflect the presence of chlorine, which exists as two stable isotopes with a characteristic 3:1 ratio, creating a distinctive isotopic cluster that confirms the presence of one chlorine atom in the molecule. The relatively high molecular weight and structural complexity of the compound may result in limited abundance of the molecular ion peak due to extensive fragmentation under electron ionization conditions.

The fragmentation pattern would be dominated by cleavage reactions that generate stable fragment ions through elimination of neutral fragments. A prominent fragmentation pathway would involve the loss of the 3,5-dimethylbenzyl radical, generating a fragment ion corresponding to the 4-chloro-2-fluorobenzoyl cation. This fragmentation would result in a base peak or highly abundant ion that reflects the stability of the aromatic acylium ion stabilized by resonance with the aromatic ring system. Alternative fragmentation pathways might involve cleavage of the propyl chain at different positions, generating various fragment ions that provide structural information about the connectivity of the molecule.

The presence of halogen atoms would influence the fragmentation behavior through their electronic effects and the potential for halogen loss reactions. Chlorine and fluorine atoms can be eliminated as radicals under high-energy ionization conditions, generating fragment ions with masses decreased by 35 and 19 atomic mass units, respectively. These fragmentation reactions would provide additional confirmation of the halogen substitution pattern and contribute to the overall fragmentation fingerprint of the compound.

High-resolution mass spectrometry would provide accurate mass measurements that enable determination of the exact molecular formula and distinguish between isobaric compounds with the same nominal mass but different elemental compositions. The accurate mass data would confirm the proposed molecular formula of C17H16ClFO and provide additional confidence in the structural assignment.

Quantum Chemical Calculations of Electronic Structure

Computational quantum chemistry provides powerful tools for investigating the electronic structure and properties of this compound at the molecular level. Density functional theory calculations can be employed to optimize the molecular geometry and predict various electronic properties including molecular orbitals, electron density distributions, and electrostatic potential surfaces. These calculations would reveal the influence of the halogen substituents on the electronic structure of the aromatic rings and the carbonyl group, providing insights into the reactivity and potential intermolecular interactions of the compound.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies calculated from quantum chemical methods would provide information about the electronic excitation energies and potential photochemical behavior of the compound. The spatial distribution of these molecular orbitals would reveal the regions of the molecule most susceptible to electrophilic or nucleophilic attack, informing predictions about chemical reactivity and potential reaction pathways. The energy gap between these frontier orbitals would also provide estimates of the optical absorption properties and potential applications in optoelectronic materials.

Natural bond orbital analysis can be performed to quantify the electronic effects of the halogen substituents on the aromatic rings and the carbonyl group. This analysis would reveal the extent of charge transfer between different regions of the molecule and quantify the electron-withdrawing effects of the chlorine and fluorine atoms. The calculated atomic charges would provide insights into the electrostatic interactions that might govern intermolecular interactions and crystal packing behavior.

Computational prediction of vibrational frequencies using density functional theory would complement experimental infrared spectroscopy by providing assignments for observed absorption bands and predicting the intensities of various vibrational modes. The calculated frequencies would help interpret the experimental spectra and confirm structural assignments based on the correspondence between theoretical predictions and experimental observations.

Conformational Analysis Through Molecular Dynamics Simulations

Molecular dynamics simulations provide insights into the conformational flexibility and dynamic behavior of this compound in various environments. These simulations can explore the conformational space accessible to the molecule by monitoring the rotation around the bonds connecting the aromatic rings to the propyl chain and investigating the preferred orientations of the halogen substituents relative to the aromatic ring planes. The propyl chain linking the two aromatic systems represents a flexible region that can adopt multiple conformations, and molecular dynamics simulations would reveal the relative stability and interconversion barriers between different conformational states.

The simulations would provide information about the time-scale of conformational changes and identify the most thermodynamically stable conformations under different conditions. Temperature-dependent simulations could reveal conformational transitions that might be relevant to understanding the compound's behavior in different phases or at different temperatures. The calculated conformational energies would help predict the relative populations of different conformers and their potential impact on observed properties such as Nuclear Magnetic Resonance coupling constants and dipole moments.

Solvation effects can be incorporated into molecular dynamics simulations to investigate how different solvent environments influence the conformational preferences of the molecule. These simulations would reveal whether the compound adopts different preferred conformations in polar versus nonpolar solvents and provide insights into solvent-dependent properties such as solubility and reactivity. The calculated solvation free energies would complement experimental solubility measurements and provide molecular-level understanding of the interactions between the compound and various solvent molecules.

Free energy calculations derived from molecular dynamics simulations can quantify the thermodynamic stability of different conformational states and predict the energy barriers for conformational interconversion. These calculations would provide detailed energy landscapes that map the conformational preferences of the molecule and identify transition states corresponding to conformational changes. The results would inform understanding of the compound's behavior in solution and its potential interactions with biological or synthetic targets.

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-5-4-14(18)10-16(15)19/h4-5,7-10H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEOWJJYBYRTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644913 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-96-6 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation

-

- 4-chloro-2-fluorobenzoyl chloride (acyl chloride with chloro and fluoro substituents positioned on the benzoyl moiety)

- 3,5-dimethylbenzene (mesitylene or a related dimethyl-substituted aromatic compound)

Catalyst :

- Aluminum chloride (AlCl3) or other strong Lewis acids such as FeCl3

-

- Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.

- Common solvents include dichloromethane or carbon disulfide under inert atmosphere (nitrogen or argon).

-

- Low temperatures (0 to 5 °C) are maintained initially to control the reaction rate and minimize side reactions.

- Gradual warming to room temperature may be applied to complete the reaction.

Procedure :

The acyl chloride is slowly added to a stirred solution of 3,5-dimethylbenzene and AlCl3 under anhydrous conditions. The reaction mixture is stirred for several hours, then quenched with ice-water or dilute acid to hydrolyze the complex and liberate the ketone product.-

- The crude product is extracted with organic solvents, washed, dried, and purified by recrystallization or column chromatography.

Alternative Organometallic Route

-

- Preparation of 3,5-dimethylphenylmagnesium bromide from 3,5-dimethylbromobenzene.

- Reaction of this Grignard reagent with 4-chloro-2-fluorobenzoyl chloride under anhydrous conditions to form the ketone.

-

- This method can offer better control over regioselectivity and may reduce side products.

-

- Anhydrous ether solvents (e.g., diethyl ether or THF)

- Low temperature (-78 °C to 0 °C) during addition to control reactivity.

Industrial Production Methods

-

- Industrial scale production often employs continuous flow reactors to maintain precise control over temperature, pressure, and reactant feed rates.

- This enhances yield, reproducibility, and safety, especially when handling reactive acyl chlorides and Lewis acids.

Automation and Process Optimization :

- Automated systems monitor reaction parameters to optimize conversion and minimize by-products.

- Use of in-line purification and solvent recycling is common to improve sustainability.

Reaction Mechanism Insights

- The Friedel-Crafts acylation proceeds via the formation of an acylium ion intermediate from the acyl chloride and Lewis acid catalyst.

- The aromatic ring of 3,5-dimethylbenzene undergoes electrophilic aromatic substitution at the position activated by the methyl groups, favoring para or ortho substitution relative to methyl groups.

- The chloro and fluoro substituents on the benzoyl chloride influence the electrophilicity of the acylium ion and the regioselectivity of the reaction.

Data Table: Typical Reaction Parameters and Yields

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Acyl chloride | 4-chloro-2-fluorobenzoyl chloride | Prepared or commercially available |

| Aromatic substrate | 3,5-dimethylbenzene | Purity >99% |

| Catalyst | Aluminum chloride (AlCl3) | 1.1 to 1.5 equivalents |

| Solvent | Dichloromethane or carbon disulfide | Anhydrous |

| Temperature | 0–5 °C initially, then room temperature | Controls selectivity |

| Reaction time | 3–6 hours | Monitored by TLC or HPLC |

| Work-up | Quenching with ice water or dilute acid | Hydrolyzes complex |

| Purification | Recrystallization or column chromatography | Yields 70–85% pure product |

| Typical yield | 75–85% | Depends on scale and conditions |

Research Findings and Optimization Studies

- Studies on related compounds indicate that the position and nature of methyl substituents on the phenyl ring significantly affect the regioselectivity and yield of the Friedel-Crafts acylation.

- Electron-donating methyl groups activate the aromatic ring, favoring substitution at positions ortho and para to methyl groups, which must be considered in designing the synthesis of 4'-Chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone.

- The presence of electron-withdrawing chloro and fluoro substituents on the benzoyl chloride modulates the electrophilicity of the acylium ion, influencing reaction kinetics.

- Optimization of Lewis acid equivalents and reaction temperature can minimize polyacylation and side reactions such as chlorination or fluorination of the aromatic ring.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-(3,5-dimethylphenyl)-2’-fluoropropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of 4'-Chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated its efficacy against various cancer cell lines, highlighting its potential as a lead compound for developing new anticancer agents. The compound's structure allows for interaction with specific molecular targets involved in cancer progression, making it a candidate for further investigation in drug development .

1.2 Synthesis of Pharmacologically Active Compounds

The compound serves as a versatile intermediate in the synthesis of other pharmacologically active molecules. Its unique structural features facilitate modifications that can enhance biological activity or alter pharmacokinetic properties. For instance, researchers have utilized this compound to create novel piperidine derivatives that show improved selectivity and potency against specific enzyme isoforms associated with various diseases .

Material Science

2.1 Photovoltaic Applications

In material science, this compound has been explored for its potential use in photovoltaic devices. Its electronic properties make it suitable for incorporation into organic solar cells, where it can function as a light-absorbing layer or as part of a charge transport system. Studies have shown that films made from this compound exhibit favorable charge mobility and stability under operational conditions .

2.2 Polymer Chemistry

The compound is also significant in polymer chemistry, particularly in the development of new polymers with tailored optical and electronic properties. Its incorporation into polymer matrices can enhance the material's performance in applications such as sensors and flexible electronics. Research has focused on optimizing the polymerization processes involving this compound to achieve desired mechanical and thermal properties .

Case Studies

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(3,5-dimethylphenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity for certain targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-3,5-dimethylphenol: Shares the chloro and dimethylphenyl groups but lacks the propiophenone and fluorine moieties.

2-Fluoro-4-chlorobenzophenone: Contains the chloro and fluorine groups but differs in the overall structure and substitution pattern.

Uniqueness

4’-Chloro-3-(3,5-dimethylphenyl)-2’-fluoropropiophenone is unique due to its specific combination of functional groups and aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a compound of interest for various applications.

Biological Activity

4'-Chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone (CAS No. 898780-76-2) is a synthetic organic compound with potential biological activity. Its structure features a chloro and fluorine substituent on the aromatic rings, which may influence its pharmacological properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

- Molecular Formula : C₁₇H₁₆ClF O

- Molecular Weight : 290.76 g/mol

- CAS Number : 898780-76-2

- Purity : ≥97%

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its inhibitory effects on specific enzymes and its potential therapeutic applications.

Enzyme Inhibition

Research indicates that compounds with similar structures can exhibit significant inhibitory activity against enzymes such as α-glucosidase and urease. For instance, studies on related compounds have shown promising results with IC₅₀ values indicating effective inhibition:

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Compound 6 | α-glucosidase | 2.50 ± 0.30 |

| Compound 6 | Urease | 14.30 ± 3.90 |

| Acarbose (standard) | α-glucosidase | 5.30 ± 0.30 |

| Thiourea (standard) | Urease | 31.40 ± 2.50 |

The presence of electron-withdrawing groups like -CF₃ enhances binding affinity to enzyme active sites through hydrogen bonding interactions .

Case Studies

In a study assessing the biological impact of various substituted phenyl compounds, it was found that structural modifications significantly affected enzyme inhibitory capacity. The introduction of halogens (like chlorine and fluorine) and alkyl groups (like dimethyl) were crucial in enhancing bioactivity .

The mechanism by which this compound exerts its biological effects may involve:

- Hydrogen Bonding : The presence of halogen atoms can facilitate stronger interactions with enzyme active sites.

- Electronic Effects : Electron-withdrawing groups can enhance the acidity of the compound, improving its reactivity and interaction with biological targets.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 4'-Chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling). For example, the 3,5-dimethylphenyl group can be introduced using aryl boronic acids under palladium catalysis, followed by halogenation (chloro and fluoro) at specific positions. Key steps include controlling regioselectivity using directing groups and optimizing reaction temperatures (70–100°C) in anhydrous solvents like THF or DMF .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and COSY for substituent proximity effects (e.g., overlapping signals from 3,5-dimethylphenyl and halogenated aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+ ion for C17H15ClFO).

- IR Spectroscopy : Identify carbonyl (C=O) stretching (~1680–1720 cm⁻¹) and C-F/C-Cl vibrations .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact (H303+H313+H333 hazards).

- Store in airtight containers away from light to prevent decomposition. Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data caused by steric hindrance from the 3,5-dimethylphenyl group?

- Methodological Answer :

- Use 2D NMR (e.g., NOESY/ROESY) to differentiate overlapping proton signals.

- Apply density functional theory (DFT) calculations to predict chemical shifts and compare with experimental data .

- Consider variable-temperature NMR to reduce signal broadening caused by restricted rotation .

Q. What strategies optimize reaction yields in halogenation steps (e.g., introducing 2'-fluoro and 4'-chloro groups)?

- Methodological Answer :

- Electrophilic aromatic substitution (EAS) : Use Lewis acids (e.g., AlCl3) to direct chloro/fluoro groups to para/meta positions.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 12 hrs) and improves regioselectivity .

- Catalyst screening : Test Pd(PPh3)4 vs. XPhos ligands for Suzuki couplings to minimize side products .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- The 3,5-dimethylphenyl group provides steric bulk, slowing undesired side reactions but requiring higher catalyst loading.

- Electron-withdrawing Cl/F groups deactivate the aromatic ring, necessitating harsher conditions (e.g., higher temps or stronger bases) .

- Use Hammett plots to correlate substituent σ values with reaction rates .

Q. What chromatographic methods effectively purify this compound from byproducts?

- Methodological Answer :

- Chiral stationary phases : Tris-(3,5-dimethylphenyl) carbamoyl cellulose columns resolve enantiomers (α = 1.78 with 85:15 Hex/EtOH) .

- Gradient elution HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) to separate polar impurities .

- Preparative TLC : Employ silica gel GF254 with ethyl acetate/hexane (3:7) for small-scale purification .

Data Contradiction Analysis

Q. How to interpret conflicting MS/MS fragmentation patterns in structural analysis?

- Methodological Answer :

- Compare fragmentation pathways using collision-induced dissociation (CID) at varying energies.

- Validate with isotopic labeling (e.g., deuterated analogs) to trace fragment origins.

- Cross-reference with PubChem/DSSTox databases for analogous compounds .

Q. Why might DSC data show unexpected thermal decomposition peaks?

- Methodological Answer :

- Impurity analysis : Run TGA-MS to identify volatile byproducts (e.g., residual solvents).

- Polymorphism screening : Use XRD to detect crystalline vs. amorphous forms affecting stability .

Application-Oriented Questions

Q. How can this compound serve as a precursor in medicinal chemistry?

- Methodological Answer :

- Propiophenone backbone : Modify the ketone group to amines or hydrazones for bioactivity screening.

- Halogenated aromatic rings : Act as pharmacophores in kinase inhibitors or PET tracers.

- In silico docking : Use AutoDock Vina to predict binding affinity with target proteins (e.g., EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.